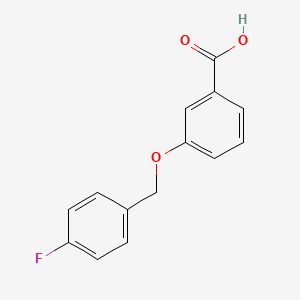

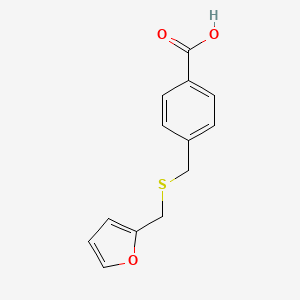

4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related furan compounds and their synthesis, which can provide insights into the potential characteristics and synthesis of the compound . Furan derivatives are of interest due to their presence in various bioactive molecules and their potential applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of furan derivatives typically involves multi-step reactions that may include the formation of furan rings or the attachment of functional groups to pre-existing furan structures. For example, the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid involves a two-step reaction, starting with the formation of the furan compound followed by the introduction of the amino group . Similarly, the synthesis of benz indeno[2,1-d]furan-10-ones from 2-(2-benzofuranyl)benzoic acids involves intramolecular cyclization, indicating that furan compounds can be manipulated to form complex structures .

Molecular Structure Analysis

The molecular structure of furan derivatives is often confirmed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction . Density functional theory (DFT) calculations are also used to predict and compare molecular structures, providing a theoretical basis for understanding the physical and chemical properties of these compounds . The molecular electrostatic potential and frontier molecular orbitals are investigated to gain further insights into the reactivity and stability of the molecules .

Chemical Reactions Analysis

Furan compounds can undergo various chemical reactions, including oxidation and Diels-Alder reactions. For instance, fursemide, a furan derivative, was oxidized by diperiodatocuprate(III) in an alkaline medium, leading to the formation of furfuraldehyde and other products . The Diels-Alder reaction, a key step in the synthesis of benzoic acid derivatives from furan, involves the reaction of furan with acrylic acid or methyl acrylate, followed by dehydration to yield the desired benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The kinetic study of the oxidation of fursemide provides information on the reaction rates and the influence of temperature and reactant concentrations on the reaction . The Diels-Alder reaction's efficiency is affected by the choice of catalyst and reaction conditions, such as temperature and the presence of solvents or additives . These studies contribute to a better understanding of the reactivity and stability of furan compounds, which is essential for their practical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzoic Acid and Derivatives : Mahmoud et al. (2015) explored the synthesis of benzoic acid starting from furan and methyl acrylate, involving Diels–Alder and dehydration reactions. This study is significant in understanding the chemical pathways involving furan derivatives like 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid (Mahmoud, Yu, Gorte, & Lobo, 2015).

Oxidation Studies : Angadi and Tuwar (2010) examined the oxidation of fursemide, a chemical compound related to 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid. The study provides insights into the chemical behavior of furan derivatives under oxidative conditions (Angadi & Tuwar, 2010).

Antimicrobial Activity : Sodha et al. (2003) reported on the synthesis and antimicrobial activity of compounds related to 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid, highlighting its potential in medical applications (Sodha, Hirpara, Trivedi, Khatri, & Parikh, 2003).

Acaricidal Activity : Li et al. (2022) studied the acaricidal activity of derivatives of octadecanoic acid-3,4-tetrahydrofuran diester, demonstrating the potential of furan derivatives in pest control applications (Li et al., 2022).

Enantioselective Synthesis of Polyols : Di Nardo et al. (1996) explored the enantioselective synthesis of 1,3-polyols using furan derivatives. This research contributes to the understanding of asymmetric synthesis in organic chemistry (Di Nardo, Jeroncic, Lederkremer, & Varela, 1996).

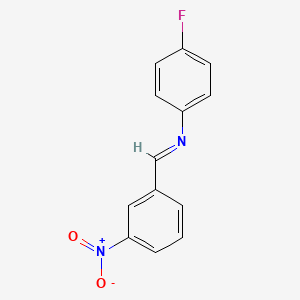

Antibacterial Activity of Schiff Bases : Parekh et al. (2005) synthesized Schiff bases from 4-aminobenzoic acid and evaluated their antibacterial activity, indicating the potential of furan derivatives in antibacterial applications (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).

Inhibition of D-amino Acid Oxidase : Klein (1953) investigated the inhibition of D-amino acid oxidase by aromatic acids, including furan derivatives. This study contributes to our understanding of enzyme inhibition mechanisms (Klein, 1953).

Antioxidant Activity : Point et al. (1998) studied the antioxidant activity of ascorbic and cinnamic acids derivatives, including furan derivatives. This research highlights the potential of furan compounds in antioxidant applications (Point, Coudert, Léal, Rubat, Sautou-Miranda, Chopineau, & Couquelet, 1998).

Wirkmechanismus

Target of Action

A structurally similar compound, 4-(3,5-dimethylphenoxy)-5-(furan-2-ylmethylsulfanylmethyl)-3-iodo-6-methylpyridin-2 (1h)-one, has been reported to target the gag-pol polyprotein .

Mode of Action

Furan derivatives are known to exhibit a wide range of biological and pharmacological properties , suggesting that they may interact with their targets in a variety of ways.

Biochemical Pathways

Furan platform chemicals (fpcs) derived from biomass, such as furfural and 5-hydroxy-methylfurfural, have been discussed . These FPCs can be economically synthesized from biomass and have a wide range of applications .

Result of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Action Environment

The suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that environmental factors could potentially influence the action of compounds like 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid.

Eigenschaften

IUPAC Name |

4-(furan-2-ylmethylsulfanylmethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c14-13(15)11-5-3-10(4-6-11)8-17-9-12-2-1-7-16-12/h1-7H,8-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWFODPJEKPJPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSCC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351095 |

Source

|

| Record name | 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid | |

CAS RN |

312517-86-5 |

Source

|

| Record name | 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.